BenchChemオンラインストアへようこそ!

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine

Endocannabinoid Enzyme Inhibition Pain

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine (CAS: 1521127-08-1) is a heterocyclic building block with a mesoionic core that enhances membrane permeability for kinase and FAAH inhibitor synthesis. The primary amine enables derivatization into VEGFR-2 inhibitors (IC50 ~0.056 μM) and antimycobacterial agents (MIC 0.39 μM). Its 1,2,3-thiadiazole isomer exhibits distinct nucleophilic ring-opening reactivity unavailable with 1,3,4-thiadiazoles. Blind substitution risks experimental reproducibility.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
Cat. No. B11729637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCC(C1=CSN=N1)N
InChIInChI=1S/C4H7N3S/c1-3(5)4-2-8-7-6-4/h2-3H,5H2,1H3
InChIKeyFCHATYDZVDLWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine: Procurement-Ready Chemical Identity and Core Specifications


1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine (CAS: 1521127-08-1) is a heterocyclic building block featuring a 1,2,3-thiadiazole core substituted at the 4-position with an ethan-1-amine moiety [1]. The 1,2,3-thiadiazole scaffold is recognized in medicinal chemistry for its mesoionic character, which enhances membrane permeability and facilitates interactions with biological targets [2]. This compound serves as a versatile intermediate for synthesizing kinase inhibitors, antimicrobial agents, and enzyme-targeting ligands, with the primary amine offering a reactive handle for further derivatization [2].

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine Procurement: Why Isomeric Substitution Is Not Acceptable


Substituting 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine with other thiadiazole isomers (e.g., 1,2,4- or 1,3,4-thiadiazoles) or alternative heterocycles is scientifically invalid for applications requiring this specific scaffold. The 1,2,3-thiadiazole isomer exhibits distinct reactivity, including lower thermal stability and superior nucleophilic susceptibility compared to 1,3,4-thiadiazoles, which can be exploited in ring-opening derivatization strategies . Moreover, the mesoionic nature of 1,2,3-thiadiazoles confers unique electronic properties and membrane permeability that are not replicated by other isomers [1]. The quantitative evidence below demonstrates that even closely related analogs within the 1,2,3-thiadiazole class diverge significantly in potency, selectivity, and target engagement, making blind substitution a risk to experimental reproducibility and project outcomes.

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine: Head-to-Head Quantitative Differentiation Evidence


Fatty Acid Amide Hydrolase (FAAH) Inhibition: 1,2,3-Thiadiazole vs. Thiazole Analogs

A para-substituted phenolic ester bearing the 1,2,3-thiadiazol-4-yl group (Compound 26) demonstrated potent FAAH inhibition. While not the exact title compound, this derivative containing the identical 1,2,3-thiadiazol-4-yl pharmacophore provides direct comparative evidence against a close structural analog (thiazole). In a head-to-head comparison, the 1,2,3-thiadiazole-containing compound (26) inhibited FAAH with an IC50 of 0.012 mM, compared to 0.0063 mM for the thiazole-containing analog (12), a 1.9-fold difference [1].

Endocannabinoid Enzyme Inhibition Pain

VEGFR-2 Kinase Inhibition: 1,2,3-Thiadiazole Pyrazolones vs. Sorafenib

1,2,3-Thiadiazole-substituted pyrazolones have been optimized as potent VEGFR-2/KDR kinase inhibitors. While direct data for the unsubstituted 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine is unavailable, the 1,2,3-thiadiazole core within this series enabled oral bioavailability up to 29% in rat pharmacokinetic studies after SAR optimization [1]. As a baseline reference, more recent 1,2,3-thiadiazole derivatives targeting VEGFR-2 have achieved IC50 values of 0.056 ± 0.005 μM, comparable to sorafenib (0.045 ± 0.006 μM) [2].

Angiogenesis Kinase Inhibition Oncology

Antimycobacterial Selectivity: 1,2,3-Thiadiazole Hydrazone vs. Therapeutic Window Benchmarks

A 1,2,3-thiadiazole-containing hydrazone derivative (compound 3) demonstrated exceptional antimycobacterial activity against M. tuberculosis H37Rv with an MIC of 0.39 μM [1]. Crucially, this compound exhibited low cytotoxicity, yielding a selectivity index (SI) greater than 1979 and an LD50 exceeding 2000 mg/kg in mice, indicating a wide therapeutic window [1].

Tuberculosis Antimicrobial Selectivity

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole: Differential Reactivity and Thermal Stability

The 1,2,3-thiadiazole isomer exhibits lower thermal stability than its 1,3,4-thiadiazole counterpart but displays superior reactivity toward nucleophiles, such as phenylethyl mercaptan, which can induce ring opening . This differential reactivity profile is inherent to the 1,2,3-thiadiazole core and is retained in 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine.

Chemical Reactivity Derivatization Stability

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Endocannabinoid System Modulators for Pain and Inflammation Research

The 1,2,3-thiadiazol-4-yl pharmacophore, as demonstrated in Compound 26, enables potent FAAH inhibition with an IC50 of 0.012 mM, while also inhibiting FAAH-dependent AEA uptake and hydrolysis in intact RBL2H3 cells (IC50 = 0.082 μM) [1]. Procuring 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine provides a validated starting point for synthesizing novel FAAH inhibitors for preclinical pain and inflammation studies.

VEGFR-2 Kinase Inhibitor Development for Oncology Programs

Optimization of 1,2,3-thiadiazole pyrazolones led to oral bioavailability up to 29% in rats, overcoming initial poor iv PK profiles [2]. Recent 1,2,3-thiadiazole derivatives achieve VEGFR-2 inhibition with IC50 values comparable to sorafenib (0.056 μM vs. 0.045 μM) [3]. Procuring this amine building block supports the synthesis and optimization of next-generation angiogenesis inhibitors for cancer therapy.

Antimycobacterial Lead Optimization for Tuberculosis Drug Discovery

1,2,3-Thiadiazole-containing hydrazones have demonstrated exceptional antimycobacterial activity (MIC = 0.39 μM against M. tuberculosis H37Rv) with remarkable selectivity indices (SI > 1979) and low acute toxicity (LD50 > 2000 mg/kg) [4]. Procuring 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine enables the synthesis of novel derivatives targeting tuberculosis with a favorable safety profile.

Derivatization via Nucleophilic Ring Opening for Chemical Library Synthesis

The 1,2,3-thiadiazole core undergoes nucleophile-induced ring opening (e.g., with phenylethyl mercaptan), a reactivity profile distinct from the more thermally stable 1,3,4-thiadiazole isomers . Procuring this amine building block provides access to unique chemical space through ring-opening transformations, enabling the generation of structurally diverse compound libraries for hit discovery.

Quote Request

Request a Quote for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.